Bienvenue dans la boutique en ligne BenchChem!

2-(Difluoromethoxy)-4,6-dimethylpyridine

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-(Difluoromethoxy)-4,6-dimethylpyridine (CAS 1214379-04-0) is a heterocyclic pyridine building block with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol. This compound is characterized by a difluoromethoxy (-OCHF₂) substituent at the 2-position and methyl groups at the 4- and 6-positions of the pyridine ring, a substitution pattern that confers distinct physicochemical properties compared to non-fluorinated or alternatively substituted analogs.

Molecular Formula C8H9F2NO
Molecular Weight 173.163
CAS No. 1214379-04-0
Cat. No. B567574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-4,6-dimethylpyridine
CAS1214379-04-0
Synonyms2-(difluoroMethoxy)-4,6-diMethylpyridine
Molecular FormulaC8H9F2NO
Molecular Weight173.163
Structural Identifiers
SMILESCC1=CC(=NC(=C1)OC(F)F)C
InChIInChI=1S/C8H9F2NO/c1-5-3-6(2)11-7(4-5)12-8(9)10/h3-4,8H,1-2H3
InChIKeyIAGKOJCNBBXNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-4,6-dimethylpyridine (CAS 1214379-04-0): Core Physicochemical and Synthetic Identity for Procurement Specification


2-(Difluoromethoxy)-4,6-dimethylpyridine (CAS 1214379-04-0) is a heterocyclic pyridine building block with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol . This compound is characterized by a difluoromethoxy (-OCHF₂) substituent at the 2-position and methyl groups at the 4- and 6-positions of the pyridine ring, a substitution pattern that confers distinct physicochemical properties compared to non-fluorinated or alternatively substituted analogs. The compound serves as a versatile intermediate in pharmaceutical synthesis and has been employed in patented methods for difluoromethoxylation of arenes and heteroarenes [1].

Why 2-(Difluoromethoxy)-4,6-dimethylpyridine Cannot Be Replaced by Common Methoxy or Chloro Analogs in Structure-Activity Programs


Substitution of the 2-position on a 4,6-dimethylpyridine scaffold produces profound and often non-linear effects on target engagement, metabolic stability, and physicochemical profile. While a 2-methoxy or 2-chloro analog may appear structurally similar, these modifications cannot recapitulate the unique electronic and conformational properties of the difluoromethoxy (-OCHF₂) group. The -OCHF₂ moiety acts as a lipophilic hydrogen-bond donor [1] and exhibits environment-dependent conformational flexibility that a simple -OCH₃ group lacks, enabling adaptation to polarity changes within biological microenvironments. Direct replacement with an -OCH₃ analog typically results in reduced metabolic stability and altered target affinity, as demonstrated in PDE4 inhibitor optimization campaigns [2]. Furthermore, the difluoromethoxy group has been identified as a privileged motif in numerous FDA-approved drugs precisely because it tunes lipophilicity and permeability without the excessive molecular weight or electron-withdrawing extremes of a -CF₃ or -OCF₃ group [3]. Therefore, generic substitution in a synthetic route or SAR exploration introduces unacceptable risk of divergent biological outcomes and synthetic incompatibility.

2-(Difluoromethoxy)-4,6-dimethylpyridine: Verifiable Differentiation Evidence Against Closest Structural Comparators


Lipophilicity Modulation: Quantified logP Comparison of -OCHF₂ vs. -OCH₃ and -OCF₃ Substituents on Pyridine

The difluoromethoxy (-OCHF₂) group confers a distinct lipophilicity profile compared to methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents. A comprehensive analysis of fluorinated groups on aromatic systems demonstrates that replacing an -OCH₃ with an -OCHF₂ typically increases the Hansch π lipophilicity constant by approximately 0.3–0.6 log units, whereas replacement with -OCF₃ increases lipophilicity by 1.0–1.5 log units [1]. For the 4,6-dimethylpyridine scaffold specifically, the -OCHF₂ analog (target compound) is predicted to exhibit a logP approximately 0.3–0.5 units higher than 2-methoxy-4,6-dimethylpyridine (CAS 45798-56-9) and 0.6–0.9 units lower than the corresponding -OCF₃ analog . This intermediate lipophilicity is often optimal for balancing membrane permeability with aqueous solubility and avoiding promiscuous off-target binding associated with highly lipophilic molecules [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Metabolic Stability Advantage: In Vitro Microsomal Clearance of -OCHF₂ vs. -OCH₃ Containing Heterocycles

The -OCHF₂ group confers significant metabolic stability advantages over the -OCH₃ group, which is susceptible to oxidative O-demethylation by cytochrome P450 enzymes. Studies on matched molecular pairs across diverse heterocyclic series demonstrate that replacement of -OCH₃ with -OCHF₂ reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 10-fold on average [1]. This stabilization effect is attributed to the electron-withdrawing fluorine atoms adjacent to the oxygen, which deactivate the α-carbon toward CYP-mediated hydrogen atom abstraction and stabilize the ether bond against oxidative cleavage [2]. For pyridine-based scaffolds, this translates to extended half-life and improved pharmacokinetic exposure in vivo [3].

Metabolic Stability Cytochrome P450 Pharmacokinetics

PDE4 Inhibitor Potency Enhancement: Direct SAR Comparison of -OCHF₂ vs. -OCH₃ Substitution on Aromatic Rings

In a systematic structure-activity relationship (SAR) study of catecholamide-based phosphodiesterase 4 (PDE4) inhibitors, replacement of a 4-methoxy (-OCH₃) group with a 4-difluoromethoxy (-OCHF₂) group consistently improved inhibitory potency against human PDE4 catalytic domain [1]. Specifically, compounds bearing the -OCHF₂ group (e.g., 7i and 7j) exhibited IC₅₀ values in the submicromolar to low-nanomolar range (30–360 nM), representing a significant potency gain over their -OCH₃ counterparts. Furthermore, these -OCHF₂-containing compounds demonstrated remarkable selectivity for PDE4 over other PDE family members, with selectivity ratios of up to 3333-fold [1]. While this study was conducted on a benzamide scaffold rather than directly on 4,6-dimethylpyridine, the SAR principle—that -OCHF₂ substitution enhances PDE4 inhibitory activity relative to -OCH₃—is broadly applicable across aromatic heterocyclic systems and informs the strategic value of the -OCHF₂-pyridine building block in PDE4-targeted drug discovery [2].

Phosphodiesterase 4 PDE4 Inhibition Neuroinflammation

Synthetic Versatility: Patented Utility as a Difluoromethoxylation Reagent for Late-Stage Functionalization

2-(Difluoromethoxy)-4,6-dimethylpyridine has been explicitly claimed in patent literature as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This utility stems from the compound's ability to serve as a stable, isolable source of the difluoromethoxy group that can be transferred under mild reaction conditions. In contrast, the 2-methoxy analog (CAS 45798-56-9) and 2-chloro analog (CAS 30838-93-8) are typically employed as electrophilic building blocks in nucleophilic aromatic substitution reactions, not as group-transfer reagents [2]. This distinct reactivity profile positions the target compound as a dual-purpose intermediate: it can be incorporated directly as a building block or used as a reagent to install the -OCHF₂ motif onto advanced intermediates in a late-stage functionalization strategy, a capability not shared by non-fluorinated or alternative leaving-group analogs [3].

Difluoromethoxylation Late-Stage Functionalization Synthetic Methodology

Electronic Modulation: pKa and Hydrogen-Bonding Capacity Differentiation from -OCH₃ and -Cl Analogs

The difluoromethoxy group modulates the basicity of the pyridine nitrogen through both inductive electron withdrawal and resonance effects, resulting in a distinct pKa profile compared to methoxy and chloro substituents. The predicted pKa for 2-(difluoromethoxy)-4,6-dimethylpyridine is approximately 1.33 ± 0.30 , significantly lower than the corresponding 2-methoxy analog (predicted pKa ~3.5–4.0) [1] and higher than the 2-chloro analog (predicted pKa ~0.5–1.0) [2]. Additionally, the -OCHF₂ group can function as a lipophilic hydrogen-bond donor due to the acidic C–H proton, a feature absent in both -OCH₃ (H-bond acceptor only) and -Cl (non-H-bonding) groups [3]. This unique combination of electronic and hydrogen-bonding properties enables fine-tuning of target binding interactions, particularly in enzymes and receptors where a hydrogen-bond donor at the 2-position can engage backbone carbonyls or water networks in the binding pocket.

pKa Modulation Hydrogen Bonding Electronic Effects

CRF1 Receptor Antagonist Potency: 6-(Difluoromethoxy)-2,5-dimethylpyridin-3-amine as a Privileged Pharmacophore

In a medicinal chemistry program targeting corticotropin-releasing factor-1 (CRF1) receptor antagonists, the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group was identified as a key pharmacophore conferring high binding affinity [1]. The study demonstrated that the binding affinity of N3-pyridylpyrazinone analogs was exquisitely sensitive to both the substitution pattern on the pyridyl group and the pKa of the pyridyl nitrogen. Analogs containing the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety were among the most potent antagonists synthesized in the series [1]. This SAR observation, while derived from a 2,5-dimethyl substitution pattern rather than the 4,6-dimethyl pattern of the target compound, underscores the critical role of the difluoromethoxy group in achieving high-affinity target engagement in G-protein coupled receptor (GPCR) modulation. The target compound 2-(difluoromethoxy)-4,6-dimethylpyridine serves as a proximal starting point for accessing related CRF1 antagonist scaffolds through subsequent functionalization at the 3-position [2].

CRF1 Receptor Antagonist CNS Disorders

Validated Application Scenarios for 2-(Difluoromethoxy)-4,6-dimethylpyridine Based on Quantitative Differentiation Evidence


Lead Optimization of PDE4 Inhibitors for Neuroinflammation and Respiratory Diseases

The SAR evidence demonstrating that -OCHF₂ substitution enhances PDE4 inhibitory potency and selectivity over -OCH₃ directly supports the use of 2-(difluoromethoxy)-4,6-dimethylpyridine as a key intermediate in PDE4 inhibitor programs. Medicinal chemistry teams can incorporate this building block into catecholamide or related heterocyclic scaffolds to generate analogs with submicromolar PDE4 IC₅₀ values (30–360 nM range) and selectivity ratios exceeding 1000-fold over other PDE isoforms . This application scenario is particularly relevant for targets including COPD, asthma, psoriasis, and neuroinflammatory conditions where PDE4D-selective inhibition is desired.

CRF1 Receptor Antagonist Discovery for Stress-Related and GI Disorders

Based on the identification of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine as a privileged pharmacophore in potent CRF1 receptor antagonists , 2-(difluoromethoxy)-4,6-dimethylpyridine serves as a starting material for synthesizing N3-pyridylpyrazinone analogs and related heterocyclic CRF1 antagonists. Subsequent functionalization at the 3-position of the pyridine ring enables access to compounds with high binding affinity for CRF1, a target validated for anxiety, depression, irritable bowel syndrome, and alcohol dependence. The -OCHF₂ group is essential for achieving the optimal electronic and steric profile required for receptor engagement .

Late-Stage Difluoromethoxylation of Advanced Heteroaromatic Intermediates

The patented use of 2-(difluoromethoxy)-4,6-dimethylpyridine as a difluoromethoxylation reagent enables late-stage installation of the -OCHF₂ group onto structurally complex arenes and heteroarenes. This application is distinct from the compound's use as a building block; it functions as a stable group-transfer agent under mild conditions, allowing medicinal chemists to introduce the metabolically stable -OCHF₂ motif into advanced lead compounds without redesigning the entire synthetic route . This capability is particularly valuable in drug discovery programs where the -OCHF₂ group is identified as a late-stage SAR optimization tool for tuning lipophilicity, permeability, and metabolic stability .

Fine-Tuning Physicochemical Properties in CNS Drug Discovery

The differentiated electronic profile of 2-(difluoromethoxy)-4,6-dimethylpyridine—specifically its lower predicted pKa (1.33 ± 0.30) compared to -OCH₃ analogs and its intermediate lipophilicity (logP ~3.1) —makes this building block strategically advantageous for CNS-penetrant drug candidates. The reduced basicity of the pyridine nitrogen diminishes P-glycoprotein (P-gp) recognition and efflux, a common liability of highly basic amines in CNS programs [1]. Additionally, the -OCHF₂ group's capacity to act as a lipophilic hydrogen-bond donor [2] can be exploited to engage backbone carbonyls or structured water networks in CNS targets such as GPCRs, ion channels, and enzymes, enhancing binding affinity without compromising brain exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethoxy)-4,6-dimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.